molecular formula C16H13NO5 B11547365 2-(4-Nitrophenyl)-2-oxoethyl 4-methylbenzoate

2-(4-Nitrophenyl)-2-oxoethyl 4-methylbenzoate

Cat. No.: B11547365
M. Wt: 299.28 g/mol
InChI Key: ZNXHDLFRGPOSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitrophenyl)-2-oxoethyl 4-methylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group and a methylbenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 4-methylbenzoate typically involves the esterification of 4-nitrophenol with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 4-methylbenzoate primarily involves its reactivity as an ester. In biological systems, it can be hydrolyzed by esterases to release 4-nitrophenol and 4-methylbenzoic acid. The nitrophenyl group can also undergo reduction or substitution reactions, leading to various derivatives with different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl 4-methylbenzoate is unique due to the presence of both a nitrophenyl group and a methylbenzoate group, which can influence its reactivity and applications.

Properties

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 4-methylbenzoate

InChI

InChI=1S/C16H13NO5/c1-11-2-4-13(5-3-11)16(19)22-10-15(18)12-6-8-14(9-7-12)17(20)21/h2-9H,10H2,1H3

InChI Key

ZNXHDLFRGPOSMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.